3-[(Tert-butylsulfanyl)methyl]aniline
CAS No.: 28288-27-9
Cat. No.: VC2622577
Molecular Formula: C11H17NS
Molecular Weight: 195.33 g/mol
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![3-[(Tert-butylsulfanyl)methyl]aniline - 28288-27-9](/images/structure/VC2622577.png)
CAS No. | 28288-27-9 |
---|---|
Molecular Formula | C11H17NS |
Molecular Weight | 195.33 g/mol |
IUPAC Name | 3-(tert-butylsulfanylmethyl)aniline |
Standard InChI | InChI=1S/C11H17NS/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7H,8,12H2,1-3H3 |
Standard InChI Key | UALMRUHIVCQBGA-UHFFFAOYSA-N |
SMILES | CC(C)(C)SCC1=CC(=CC=C1)N |
Canonical SMILES | CC(C)(C)SCC1=CC(=CC=C1)N |
Chemical Identity and Structural Characteristics
3-[(Tert-butylsulfanyl)methyl]aniline is an aromatic amine derivative with a tert-butylthio group linked via a methylene bridge to the meta position of an aniline ring. This compound is registered with CAS number 28288-27-9 and is also known by its systematic name Benzenamine, 3-[[(1,1-dimethylethyl)thio]methyl]- . The molecular formula of this compound is C11H17NS, indicating its composition of carbon, hydrogen, nitrogen, and sulfur atoms .
The structure consists of a benzene ring with an amino (-NH2) group directly attached, classifying it as an aniline derivative. At the meta position relative to the amino group, there is a methylene (-CH2-) linker connecting to a tert-butylsulfanyl group. This arrangement creates a molecule with both polar and non-polar regions, contributing to its chemical behavior and reactivity patterns.
Basic Chemical Identifiers
The fundamental chemical information about 3-[(Tert-butylsulfanyl)methyl]aniline is summarized in the following table:
Parameter | Value |
---|---|
Common Name | 3-[(Tert-butylsulfanyl)methyl]aniline |
Systematic Name | Benzenamine, 3-[[(1,1-dimethylethyl)thio]methyl]- |
CAS Registry Number | 28288-27-9 |
Molecular Formula | C11H17NS |
Molar Mass | 195.32 g/mol |
MDL Number | MFCD11136243 |
This compound belongs to the chemical class of aryl amines, containing both an amine functional group and a thioether linkage, which influences its reactivity profile and applications in organic synthesis.
Physical and Chemical Properties
The physical and chemical properties of 3-[(Tert-butylsulfanyl)methyl]aniline are fundamental to understanding its behavior in various experimental and industrial settings. The compound exists as a solid at room temperature, based on similar aromatic amine compounds with comparable molecular weights .
Comparison with Related Compounds
To better understand the properties and potential applications of 3-[(Tert-butylsulfanyl)methyl]aniline, it is useful to consider related compounds with similar structural features.
Structural Analogs
3-(tert-Butylsulfanyl)aniline, a compound mentioned in the search results, lacks the methylene (-CH2-) linker between the aromatic ring and the sulfur atom. This structural difference would likely result in different conformational properties and potentially different reactivity patterns.
The direct attachment of the tert-butylsulfanyl group to the aromatic ring in 3-(tert-Butylsulfanyl)aniline would create a more rigid structure compared to 3-[(Tert-butylsulfanyl)methyl]aniline, which has the additional flexibility provided by the methylene linker.
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